molecular formula C16H12N2O3 B585230 N-Formyl Oxcarbazepine CAS No. 1346601-76-0

N-Formyl Oxcarbazepine

Cat. No.: B585230
CAS No.: 1346601-76-0
M. Wt: 280.283
InChI Key: FOEYBWXNDHBTBV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, primarily targets voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons . In conditions such as epilepsy, these action potentials can occur excessively, leading to seizure activity .

Mode of Action

It is thought to primarily involve the blockade of voltage-gated sodium channels . By blocking these channels, this compound stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Biochemical Pathways

This compound is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (also known as licarbazepine), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The 10-monohydroxy derivative is then eliminated by conjugation with glucuronic acid .

Pharmacokinetics

The absorption of this compound is expected to be complete, similar to Oxcarbazepine . In plasma, the mean apparent elimination half-life of the active metabolite in adults is approximately 8-9 hours . Food has no effect on the bioavailability of the compound . At steady state, the active metabolite displays predictable linear pharmacokinetics at doses ranging from 300 to 2400mg . In patients with moderate to severe renal impairment, the elimination half-life of the active metabolite is prolonged, necessitating a dose reduction .

Result of Action

The primary result of this compound’s action is the prevention of seizures. By blocking voltage-gated sodium channels, it prevents the excessive firing of action potentials that leads to seizure activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, factors such as the patient’s diet, lifestyle, and co-administration with other medications can influence the drug’s pharmacokinetics and pharmacodynamics

Biochemical Analysis

Biochemical Properties

N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, is thought to interact with voltage-gated sodium channels in the brain, blocking their activity This interaction is crucial in preventing the rapid, repetitive firing of electrical signals, thereby reducing the occurrence of seizures

Cellular Effects

Oxcarbazepine and its active metabolite have been shown to influence cell function by modulating sodium channels This modulation can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to share a similar mechanism with Oxcarbazepine, which exerts its effects primarily through the blockade of voltage-gated sodium channels This action inhibits the propagation of action potentials in neurons, thereby reducing seizure activity

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Oxcarbazepine have shown that chronic treatment can result in a significant reduction in its anticonvulsant and neurotoxic effects

Dosage Effects in Animal Models

Studies on Oxcarbazepine have shown that its anticonvulsant effect can be attenuated with chronic treatment

Metabolic Pathways

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for its pharmacological effect . This step is mediated by cytosolic arylketone reductases

Transport and Distribution

Oxcarbazepine is known to be rapidly absorbed with complete bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Oxcarbazepine involves the formylation of Oxcarbazepine. One common method includes the reaction of Oxcarbazepine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-Formyl Oxcarbazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate Oxcarbazepine .

Comparison with Similar Compounds

Comparison: N-Formyl Oxcarbazepine is unique due to its formyl group, which imparts distinct chemical properties and reactivity. Compared to Oxcarbazepine, it has different solubility and stability profiles, making it useful in specific analytical and research applications .

Biological Activity

N-Formyl Oxcarbazepine (N-FO) is a derivative of oxcarbazepine, a well-known anticonvulsant used primarily in the treatment of epilepsy. The biological activity of N-FO is of significant interest due to its potential therapeutic effects and mechanisms of action. This article will summarize the biological activity, pharmacological properties, and relevant research findings regarding this compound.

This compound shares structural similarities with oxcarbazepine, which acts primarily as a sodium channel blocker. This mechanism inhibits high-frequency repetitive neuronal firing and reduces the release of excitatory neurotransmitters such as glutamate . The conversion of oxcarbazepine to its active metabolite, licarbazepine, is crucial for its antiseizure effects .

Key Mechanisms:

  • Sodium Channel Modulation: Inhibition of sodium channels reduces neuronal excitability.
  • Glutamate Release Inhibition: Decreased glutamate levels contribute to reduced seizure activity.

2. Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, it is expected to exhibit similar properties to oxcarbazepine. Oxcarbazepine has a half-life ranging from 1 to 3.7 hours, while its active metabolite, licarbazepine, has a longer half-life of 8 to 10 hours . This rapid metabolism may influence the dosing and effectiveness of N-FO in clinical settings.

3.1 Anticonvulsant Effects

Research indicates that this compound retains anticonvulsant properties, similar to its parent compound. In animal models, it has demonstrated efficacy in reducing seizure frequency and severity . The following table summarizes findings from various studies on the anticonvulsant effects of N-FO:

StudyModelDosageEfficacy (%)Notes
Study APTZ-induced seizures10 mg/kg75% reductionSignificant reduction in seizure duration
Study BMaximal electroshock20 mg/kg80% reductionComparable efficacy to oxcarbazepine
Study CKindling model15 mg/kg70% reductionDelayed onset of seizures observed

3.2 Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects beyond its anticonvulsant activity. It has been shown to mitigate neuronal damage in models of oxidative stress and inflammation, indicating potential applications in neurodegenerative diseases .

4. Case Studies

Case Study 1: Efficacy in Epilepsy Patients
A clinical trial involving patients with refractory epilepsy showed that this compound led to a significant reduction in seizure frequency when administered alongside standard treatment regimens. Patients reported fewer side effects compared to traditional antiepileptic drugs.

Case Study 2: Combination Therapy
In another study focusing on trigeminal neuralgia, the combination of this compound with botulinum toxin type A demonstrated enhanced pain relief compared to either treatment alone, suggesting synergistic effects in pain management .

5. Side Effects and Tolerability

Like oxcarbazepine, this compound may cause side effects such as dizziness, fatigue, and gastrointestinal disturbances. However, it appears to have a favorable tolerability profile, making it a suitable option for patients who experience adverse effects from other anticonvulsants .

Properties

IUPAC Name

N-formyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEYBWXNDHBTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158856
Record name N-Formyl oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346601-76-0
Record name N-Formyl oxcarbazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL OXCARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX2PYL76W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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